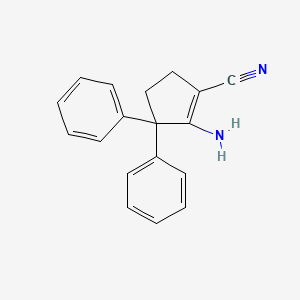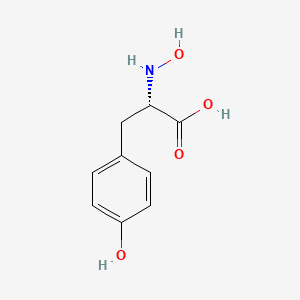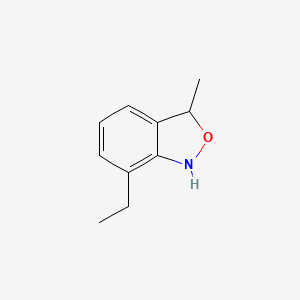
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is a modified nucleoside triphosphate. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a triphosphate group attached to the 5’ position of the uridine molecule, with modifications at the 2’ and 3’ positions, making it a dideoxy compound. The ethyl group at the 5 position further distinguishes it from other uridine derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- typically involves multi-step organic synthesis. The starting material is usually uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This is followed by the introduction of the ethyl group at the 5 position through alkylation reactions. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other positions of the uridine molecule.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the triphosphate group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 5 position.
科学研究应用
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is used in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of diagnostic reagents and as a substrate in enzymatic assays.
作用机制
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- involves its incorporation into RNA molecules during transcription. The modified nucleotide can interfere with RNA synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The compound can also act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
Uridine 5’-triphosphate: A naturally occurring nucleotide involved in RNA synthesis.
2’,3’-Dideoxyuridine: A nucleoside analog used in antiviral therapies.
5-Ethyluridine: A modified nucleoside with an ethyl group at the 5 position.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is unique due to its combination of modifications at the 2’, 3’, and 5 positions. This unique structure allows it to interact with biological molecules in ways that other nucleotides cannot, making it a valuable tool in research and therapeutic applications.
属性
CAS 编号 |
119388-80-6 |
|---|---|
分子式 |
C11H19N2O13P3 |
分子量 |
480.20 g/mol |
IUPAC 名称 |
[[(2S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O13P3/c1-2-7-5-13(11(15)12-10(7)14)9-4-3-8(24-9)6-23-28(19,20)26-29(21,22)25-27(16,17)18/h5,8-9H,2-4,6H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
InChI 键 |
PRWYBBVCTUTNJR-DTWKUNHWSA-N |
手性 SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CCC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)





![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
